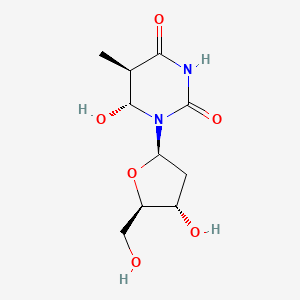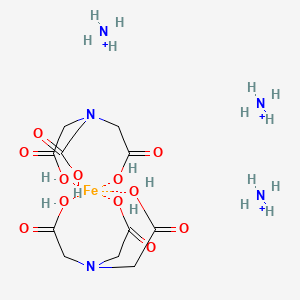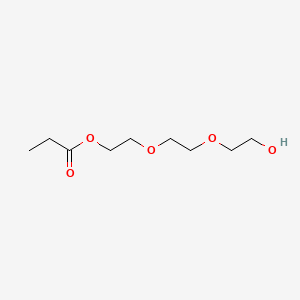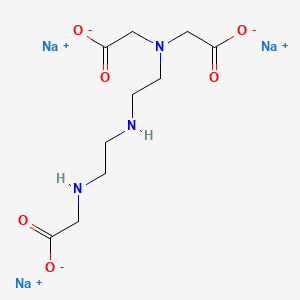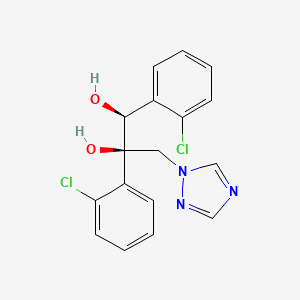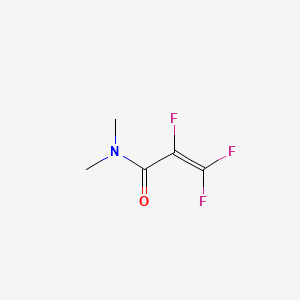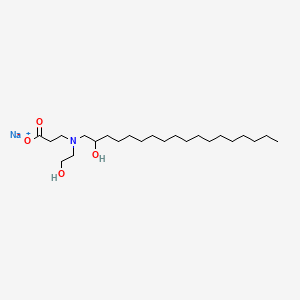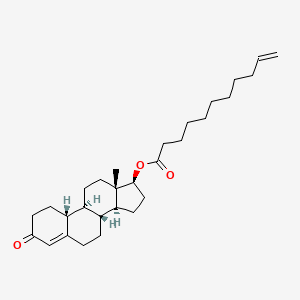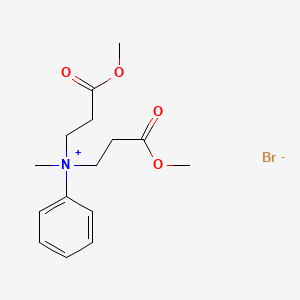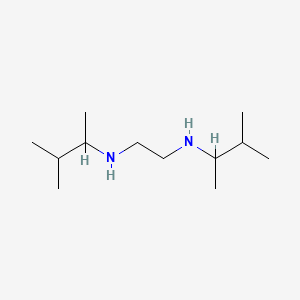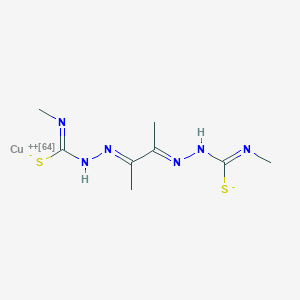
Atsm Cu-64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atsm Cu-64 involves the reaction of diacetyl-bis(N4-methylthiosemicarbazone) with Copper-64. The reaction typically takes place in a solution containing sodium ascorbate to stabilize the compound against radiolysis . The reaction mixture is then filtered using a polyvinylidene fluoride (PVDF) membrane to achieve a high radiochemical yield .
Industrial Production Methods
Industrial production of Copper-64 is achieved using a cyclotron, where Nickel-64 is bombarded with protons to produce Copper-64. The Copper-64 is then separated from the target material using anion exchange chromatography . The final product is formulated with sodium ascorbate and filtered to ensure purity and stability .
Chemical Reactions Analysis
Types of Reactions
Atsm Cu-64 undergoes several types of chemical reactions, including:
Complexation: The compound forms stable complexes with various ligands, enhancing its stability and effectiveness in imaging applications.
Common Reagents and Conditions
Sodium Ascorbate: Used as a stabilizing agent to prevent radiolysis.
PVDF Membrane: Used for filtration to achieve high radiochemical yield.
Major Products Formed
The major product formed from the reduction of this compound is Copper(I)-ATSM, which is retained within hypoxic cells .
Scientific Research Applications
Atsm Cu-64 has a wide range of scientific research applications, including:
Cancer Diagnosis and Treatment: Used in PET imaging to identify hypoxic regions within tumors, aiding in the diagnosis and treatment planning for cancer patients.
Neuroinflammation Detection: Used to detect hydrogen sulfide levels in brain pathophysiology, providing insights into neuroinflammation and related disorders.
Hypoxia Imaging: Provides valuable information on the oxygenation status of tissues, which is crucial for understanding various pathological conditions.
Mechanism of Action
Atsm Cu-64 exerts its effects by penetrating hypoxic cells and undergoing reduction from Copper(II) to Copper(I). This reduction leads to the irreversible retention of the compound within hypoxic cells, allowing for targeted imaging and treatment . The compound primarily targets hypoxic regions within tumors, making it an effective tool for cancer diagnosis and therapy .
Comparison with Similar Compounds
Similar Compounds
Copper-64 pyruvaldehyde-bis(N4-methylthiosemicarbazone): Another Copper-64 labeled compound used for imaging blood flow in the brain and heart.
Copper-64 chloride: Used in various radiopharmaceutical applications.
Uniqueness
Atsm Cu-64 is unique due to its high membrane permeability and low redox potential, making it ideal for hypoxia imaging . Its ability to target hypoxic regions within tumors sets it apart from other similar compounds .
Properties
CAS No. |
213531-97-6 |
|---|---|
Molecular Formula |
C8H14CuN6S2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
copper-64(2+);N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;/i;1+0 |
InChI Key |
SBHDKYTVDCRMOE-NLRRAJSESA-L |
Isomeric SMILES |
C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[64Cu+2] |
Canonical SMILES |
CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


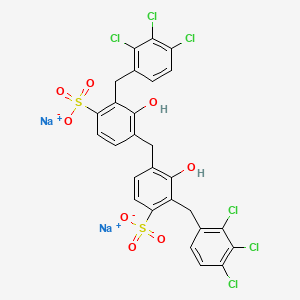
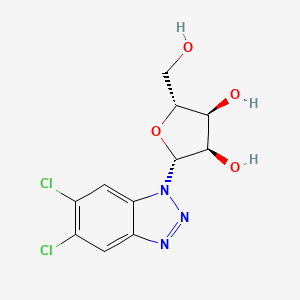
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
